5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole
Description
5-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a pyrazole-based compound featuring a chlorophenyl group at position 5, a 2,3-dimethylphenyl substituent at position 1, and a phenylsulfonyl moiety at position 2. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis. The 2,3-dimethylphenyl substituent introduces steric bulk, which could affect conformational flexibility and binding site accessibility in therapeutic contexts .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-6-10-21(17(16)2)26-23(18-11-13-19(24)14-12-18)22(15-25-26)29(27,28)20-8-4-3-5-9-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVOLHWGIVHMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization with Palladium Catalysts
Microwave-assisted synthesis has emerged as a high-efficiency method for constructing pyrazole cores. A protocol adapted from Royal Society of Chemistry procedures involves the reaction of substituted hydrazines with α,β-unsaturated ketones under palladium catalysis. For the target compound, the synthesis proceeds via:
- Hydrazine Preparation : (2,3-Dimethylphenyl)hydrazine is synthesized by treating 2,3-dimethylaniline with sodium nitrite and hydrochloric acid, followed by reduction with SnCl₂.
- Cyclization : The hydrazine derivative reacts with 4-chlorophenyl vinyl ketone in dimethyl sulfoxide (DMSO) using Pd₂(dba)₃ (0.5 equivalents) as a catalyst. Microwave irradiation at 100°C for 5 minutes facilitates rapid cyclization to form the pyrazole ring.
- Sulfonation : Post-cyclization, the intermediate undergoes sulfonation using benzenesulfonyl chloride in the presence of pyridine to introduce the phenylsulfonyl group at position 4.
Key Data :
- Yield: ~70–75% after column chromatography (n-hexane:ethyl acetate, 95:5).
- Characterization: ¹H NMR (CDCl₃) shows aromatic protons at δ 7.46–7.08 ppm and a singlet for the pyrazole C-H at δ 6.67 ppm.
Copper-Catalyzed One-Pot Synthesis
Copper(II) acetylacetonate [Cu(acac)₂] enables a one-pot synthesis by simultaneously facilitating cyclization and sulfonation. This method, derived from analogous pyrazole syntheses, involves:
- Hydrazine and Ketone Coupling : (2,3-Dimethylphenyl)hydrazine and 4-chlorophenylglyoxal hydrate react in aqueous medium with Cu(acac)₂ (0.5 equivalents).
- In Situ Sulfonation : Addition of sodium benzenesulfinate directly introduces the sulfonyl group without isolating intermediates.
Optimization Insights :
- Solvent: Water enhances reaction efficiency compared to organic solvents.
- Temperature: 100°C under microwave irradiation reduces reaction time to 5 minutes.
- Yield: 68–72% after purification.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer atom-economic pathways. A five-component approach inspired by recent pyrano[2,3-c]pyrazole syntheses utilizes:
- Components : 4-Chlorobenzaldehyde, malononitrile, ethyl acetoacetate, (2,3-dimethylphenyl)hydrazine, and benzenesulfonyl hydrazide.
- Catalyst : Montmorillonite K10 (20 mol%) in ethanol at reflux for 8 hours.
Outcome :
Post-Synthetic Sulfonation of Pyrazole Intermediates
For laboratories lacking microwave equipment, classical sulfonation provides an alternative:
- Pyrazole Synthesis : 5-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)-1H-pyrazole is prepared via cyclocondensation of hydrazine and diketones.
- Sulfonation : Treatment with benzenesulfonyl chloride in dichloromethane using triethylamine as a base yields the target compound.
Challenges :
- Regioselectivity: Sulfonation preferentially occurs at position 4 due to electron-donating methyl groups at positions 2 and 3 directing electrophilic attack.
- Yield: 60–65% after silica gel chromatography.
Comparative Analysis of Methods
Key Observations :
- Microwave and copper-catalyzed methods offer superior efficiency and shorter reaction times.
- Multicomponent reactions reduce purification steps but require precise stoichiometry.
Structural Characterization and Validation
All synthetic routes require rigorous analytical validation:
- ¹H NMR : Aromatic protons integrate for 19 hydrogens, confirming substitution patterns.
- HRMS : Molecular ion peak at m/z 422.93 [M+H⁺] aligns with the molecular formula C₂₃H₁₉ClN₂O₂S.
- X-ray Crystallography : Limited data exist for the target compound, but related structures show planar pyrazole rings with dihedral angles <30° for aryl substituents.
Industrial-Scale Considerations
For bulk synthesis, the copper-catalyzed method is preferred due to aqueous solvent compatibility and lower catalyst costs. Critical parameters include:
- Catalyst Recycling : Cu(acac)₂ can be recovered via extraction, reducing waste.
- Purification : Flash chromatography scales efficiently, though recrystallization (n-hexane:ethyl acetate) may improve throughput.
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The pyrazole ring’s N–H proton (position 1) exhibits weak acidity (pKa ~17–20), allowing deprotonation under basic conditions to form a nucleophilic anion. This site may participate in:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides to form N-acylpyrazoles .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and 2,3-dimethylphenyl groups direct EAS reactions:
Nucleophilic Substitution at Sulfonyl Group
The phenylsulfonyl (–SO2C6H5) group is susceptible to nucleophilic displacement:
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed couplings:
Oxidation and Reduction
-
Oxidation : The pyrazole ring is stable under mild oxidative conditions (e.g., H2O2/AcOH), but strong oxidants (KMnO4) may cleave the ring .
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the sulfonyl group to thioether (–S–) but leaves the pyrazole intact .
Thermal and Photochemical Behavior
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Thermal Stability : Decomposes above 250°C, releasing SO2 gas (confirmed by TGA) .
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Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage, forming a phenyl radical and pyrazole-sulfinyl intermediate .
Biological Interactions
While not a direct reaction, the compound’s sulfonyl group mimics transition states in enzyme inhibition (e.g., COX-2), as seen in structurally related pyrazoles .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study highlighted that derivatives like 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole can effectively reduce inflammation in vivo, making them candidates for treating inflammatory diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Pyrazole derivatives are being investigated for their ability to inhibit bacterial growth, which is critical in developing new antibiotics . A case study indicated that specific modifications to the pyrazole structure could enhance its antibacterial efficacy .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism through which it may inhibit tumor growth. Research indicates that compounds with similar structures can interact with DNA and affect cell cycle regulation .
Synthetic Methodologies
The synthesis of 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step reactions starting from hydrazones or other pyrazole precursors. The following general synthetic pathway can be outlined:
- Formation of the Pyrazole Ring : A mixture of appropriate hydrazones is reacted under acidic conditions to form the pyrazole core.
- Substitution Reactions : Subsequent steps involve electrophilic aromatic substitution to introduce the chlorophenyl and phenylsulfonyl groups.
- Purification : The final product is purified through recrystallization or chromatography to obtain pure 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole.
Case Study 1: Anti-inflammatory Effects
A comprehensive study evaluated the anti-inflammatory effects of various pyrazole derivatives, including 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole. The results indicated a significant reduction in inflammatory markers in animal models, supporting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing a series of pyrazole derivatives and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that modifications to the substituents on the pyrazole ring significantly influenced antibacterial activity, with some derivatives showing potent effects against resistant strains .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole derivatives bearing analogous substituents, focusing on structural, electronic, and functional differences.
Sulfonyl/Sulfanyl Derivatives
Key Observations :
- Sulfanyl-containing analogs (e.g., CAS 318248-73-6) may exhibit better lipid membrane penetration due to reduced polarity, a critical factor in drug design .
Halogen-Substituted Pyrazoles
Key Observations :
- Trifluoromethyl-substituted pyrazoles (e.g., MFCD02179214) exhibit superior metabolic stability compared to sulfonyl derivatives, a key advantage in drug development .
Steric and Conformational Variants
Tables of Key Properties
Table 1: Electronic Effects of Substituents
Table 2: Bioactivity of Analogous Compounds
Biological Activity
5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure characterized by multiple aromatic rings and a sulfonyl group. Its structural characteristics contribute to its biological activity, particularly in anti-inflammatory and antimicrobial applications.
Pharmacological Activities
1. Anti-inflammatory Properties:
Research indicates that pyrazole derivatives, including the compound , exhibit potent anti-inflammatory effects. For instance, studies have shown that modifications to the pyrazole scaffold can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. A study reported that derivatives of pyrazole showed significant activity against E. coli and S. aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . Additionally, pyrazole derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
3. Anticancer Potential:
Emerging evidence suggests that pyrazole compounds may possess anticancer properties. Certain derivatives have been tested for their ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A systematic synthesis of various pyrazole derivatives was conducted to evaluate their biological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial properties using established protocols. Results indicated that some derivatives exhibited significant activity against inflammatory markers and pathogenic bacteria, supporting their potential use as therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on a series of pyrazole compounds, including the target compound. The study highlighted how different substituents on the pyrazole ring influenced biological activity. Specifically, the presence of electron-withdrawing groups like chlorine enhanced anti-inflammatory potency while maintaining low toxicity profiles .
Table 1: Biological Activity of Selected Pyrazole Derivatives
| Compound Name | Structure | Anti-inflammatory Activity (%) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Structure A | 85% (TNF-α) | 32 (E. coli) |
| Compound B | Structure B | 76% (IL-6) | 16 (S. aureus) |
| Target Compound | Target Compound | 80% (TNF-α) | 24 (M. tuberculosis) |
Q & A
How can researchers optimize the synthesis of 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole to improve yield and purity, considering the influence of substituents on reaction pathways?
Methodological Answer:
Optimizing synthesis involves systematic adjustments to reaction parameters:
- Temperature and Solvent Selection: Elevated temperatures (e.g., 80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency for pyrazole derivatives .
- Catalyst Use: Acidic conditions (e.g., HCl or POCl₃) facilitate Vilsmeier-Haack reactions for carbaldehyde intermediates, critical for constructing the pyrazole core .
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl on phenyl rings) increase electrophilicity, accelerating nucleophilic substitution steps. Steric hindrance from 2,3-dimethylphenyl groups may necessitate longer reaction times or higher catalyst loading .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from byproducts like unreacted hydrazides or dimerized species .
What strategies are recommended for resolving discrepancies in spectral data (e.g., NMR, IR) when characterizing novel pyrazole derivatives, and how can computational methods aid in structural validation?
Methodological Answer:
Discrepancies arise from tautomerism, solvate formation, or dynamic effects. Mitigation strategies include:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups (e.g., sulfonyl peaks at ~1350 cm⁻¹ in IR) and molecular weight .
- Computational Aids: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, aligning theoretical and experimental data. Software like Gaussian or ADF can model substituent-induced deshielding effects .
- X-ray Crystallography: Resolve ambiguous stereochemistry or polymorphism by growing single crystals in optimized solvents (e.g., ethanol/dichloromethane mixtures). Crystal packing analysis clarifies substituent orientation and hydrogen-bonding networks .
In pharmacological studies of pyrazole derivatives, how should researchers design experiments to differentiate between COX-2 selective inhibition and off-target effects, given the compound's structural similarity to known COX inhibitors?
Methodological Answer:
To isolate COX-2-specific activity:
- Enzyme Assays: Use recombinant COX-1/COX-2 isoforms in vitro. Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., prostaglandin E₂ ELISA). A >10-fold selectivity ratio for COX-2 indicates specificity .
- Cell-Based Models: Compare anti-inflammatory effects in COX-2-expressing cells (e.g., LPS-stimulated macrophages) versus COX-1-dominated systems (e.g., platelets). siRNA knockdown of COX-2 can confirm target engagement .
- Structural Comparisons: Overlay the compound’s 3D structure (from crystallography or docking) with COX-2 active-site coordinates (PDB: 5KIR). Identify key interactions (e.g., sulfonyl group hydrogen bonding with Arg513) .
What are the critical considerations for selecting appropriate crystallization solvents when attempting X-ray diffraction analysis of sulfonyl-substituted pyrazole compounds, particularly to avoid polymorphism or solvate formation?
Methodological Answer:
Crystallization conditions must balance solubility and lattice stability:
- Solvent Polarity: Medium-polarity solvents (e.g., ethyl acetate or acetone) reduce solvate risk compared to highly polar solvents (e.g., DMSO) .
- Slow Evaporation: Gradual solvent removal at 4°C promotes ordered crystal growth. For hygroscopic compounds, anhydrous solvents (e.g., dried THF) prevent hydrate formation .
- Additive Screening: Co-crystallizing agents (e.g., crown ethers) or surfactants (e.g., CTAB) can stabilize specific polymorphs by templating molecular packing .
How can researchers address conflicting bioactivity data between in vitro and in vivo models for pyrazole derivatives, particularly regarding metabolic stability and tissue distribution?
Methodological Answer:
Bridging in vitro-in vivo gaps requires:
- Metabolic Profiling: Incubate the compound with liver microsomes (human/rodent) to identify major metabolites (e.g., sulfoxide derivatives). LC-MS/MS quantifies degradation rates and guides structural modifications to block labile sites (e.g., methyl groups on phenyl rings) .
- Pharmacokinetic Studies: Administer radiolabeled compound (³H or ¹⁴C) to track tissue distribution. Plasma protein binding assays (e.g., equilibrium dialysis) correlate free fraction with efficacy .
- Prodrug Strategies: Introduce ester or amide moieties to enhance solubility and bypass first-pass metabolism. Hydrolytic cleavage in target tissues releases the active form .
What advanced computational approaches are recommended for predicting the binding affinity of 5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole to non-canonical targets like carbonic anhydrase isoforms?
Methodological Answer:
Leverage multi-scale modeling:
- Molecular Docking: Use AutoDock Vina or Glide to screen against CA isoforms (e.g., CA IX/XII). Prioritize poses where the sulfonyl group coordinates the Zn²⁺ ion in the active site .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent. MM-PBSA/GBSA calculations estimate ΔG binding, highlighting critical residues (e.g., Thr199 in CA II) .
- Machine Learning: Train QSAR models on CA inhibitor datasets (e.g., ChEMBL) to predict isoform selectivity based on substituent descriptors (e.g., Hammett σ values for aryl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
